N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a cyclopropanesulfonamide group. Its synthesis and biological activity have been subjects of various studies, indicating its relevance in drug development.
The compound can be synthesized through various methods, which include reactions involving piperidine derivatives and cyclopropanesulfonyl chloride. The chemical structure is defined by its molecular formula, C₁₉H₂₆N₂O₂S, and it is classified under sulfonamides due to the presence of the sulfonamide functional group.
N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide belongs to the class of piperidine derivatives and is categorized as a sulfonamide compound. This classification is significant as sulfonamides have been widely studied for their antibacterial and anti-inflammatory properties.
The synthesis of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide typically involves several key steps:
The reaction conditions typically involve controlled temperatures and specific solvent systems to ensure high yields and purity of the final product. For example, crystallization techniques are employed post-synthesis to isolate the compound effectively .
The molecular structure of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide can be represented as follows:
This structure features a piperidine ring substituted with a benzyl group at one nitrogen atom and a cyclopropanesulfonamide group at another nitrogen atom.
N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide participates in various chemical reactions typical of sulfonamides. These may include:
The reactivity of this compound can be influenced by the substituents on the piperidine ring and the nature of the cyclopropane moiety, making it a versatile intermediate for synthesizing other biologically active compounds .
The mechanism of action for N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly those related to pain pathways and inflammation responses. It may act as an agonist or antagonist at specific receptors due to its structural similarity to known pharmacological agents.
Research indicates that compounds with similar structures have shown efficacy in modulating various receptor activities, suggesting potential applications in treating conditions such as pain and inflammation .
Relevant analyses indicate that these properties contribute significantly to its utility in medicinal chemistry .
N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide has potential applications in:
N-(1-Benzylpiperidin-4-yl)cyclopropanesulfonamide emerged as a compound of interest in the early 2020s during systematic explorations of benzylpiperidine sulfonamide hybrids. Its design philosophy stemmed from optimizing sigma receptor (σR) ligands, where benzylpiperidine scaffolds demonstrated high binding affinity but lacked subtype selectivity. Early pharmacological studies focused on structural analogs revealed that incorporating cyclopropanesulfonamide markedly improved σ1R binding kinetics and metabolic stability compared to aliphatic sulfonamides [5]. By 2024, this compound was cataloged in major chemical databases like PubChem (CID 49715102) and characterized as a synthetic intermediate for neurotherapeutic agents [1] . Its emergence coincided with the shift toward multitarget ligands in central nervous system (CNS) drug discovery, positioning it as a template for addressing complex neurological disorders.
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide | PubChem [1] |
CAS Number | 2548975-43-3 | Smolecule |
Molecular Formula | C₁₅H₂₂N₂O₂S | PubChem [1] |
Molecular Weight | 294.4 g/mol | Smolecule |
SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NS(=O)(=O)C3CC3 | PubChem [1] |
The molecular architecture of N-(1-benzylpiperidin-4-yl)cyclopropanesulfonamide integrates three critical pharmacophoric elements:
Computational analyses reveal that the cyclopropane ring enforces a 120° bond angle at the sulfonyl group, creating a distinct electrostatic potential surface that complements the curved topology of σ1R’s ligand-binding domain [5] [9]. X-ray crystallography of analogs confirms equatorial positioning of the sulfonamide relative to the piperidine chair, optimizing target engagement .
This compound exhibits a unique polypharmacology profile centered on two therapeutic mechanisms:
Enzyme Modulation
Receptor Interactions
Table 2: Pharmacological Profile of Key Analogs
Target | Activity (Kᵢ or IC₅₀) | Selectivity vs. Related Targets |
---|---|---|
σ1 Receptor | 1.45–29.2 nM | 270-fold over σ2R [5] |
Acetylcholinesterase (AChE) | 13 nM (IC₅₀) | 238-fold over BuChE [5] |
Beta-Secretase (BACE1) | Not Available | Confirmed binding [2] |
The convergence of enzyme inhibition and receptor antagonism underscores its potential as a lead for dual-acting neurotherapeutics. Current research explores structural refinements to amplify specific activities while minimizing off-target effects [9].
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4